A Technical Guide to the Physicochemical Properties of the 2-(4-Phenoxyphenoxy)ethyl Moiety via Pyriproxyfen
A Technical Guide to the Physicochemical Properties of the 2-(4-Phenoxyphenoxy)ethyl Moiety via Pyriproxyfen
Introduction: The Significance of the 2-(4-Phenoxyphenoxy)ethyl Core
The 2-(4-phenoxyphenoxy)ethyl chemical scaffold is a significant structural motif in modern agrochemistry. While 2-(4-phenoxyphenoxy)ethanol itself is primarily a synthetic intermediate, its core structure is expertly functionalized to create potent and widely utilized active ingredients. This technical guide focuses on the comprehensive physicochemical, analytical, and safety profile of Pyriproxyfen , a prominent insecticide that features this core moiety.
Pyriproxyfen, chemically known as 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine, is a juvenile hormone mimic, a class of insect growth regulators that disrupt the developmental processes of various insect pests.[1] A thorough understanding of its properties is paramount for researchers, formulation scientists, and drug development professionals involved in the creation, analysis, and safe handling of related compounds. This document provides an in-depth examination of Pyriproxyfen as the primary exemplar of the 2-(4-phenoxyphenoxy)ethyl scaffold, offering field-proven insights and validated experimental protocols.
Section 1: Core Physicochemical and Chemical Identity
The fundamental properties of a compound dictate its behavior in both biological and chemical systems. For Pyriproxyfen, these characteristics are crucial for everything from formulation development to understanding its environmental fate. The technical grade active ingredient is typically a white to pale yellow solid or a colorless to yellow clear liquid.[2]
Table 1.1: Physicochemical Properties of Pyriproxyfen
| Property | Value | Source(s) |
| IUPAC Name | 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether | [3] |
| CAS Name | 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine | [3] |
| CAS Number | 95737-68-1 | [2][3] |
| Molecular Formula | C₂₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 321.37 g/mol | [2] |
| Physical State | White granular solid / Crystalline solid | [1][3] |
| Melting Point | 45 - 50 °C | [2][4] |
| Boiling Point | 230-250 °C (at 0.2 Torr) | [No Source Found] |
| Density | 1.24 g/cm³ (at 25 °C) | [No Source Found] |
| Vapor Pressure | <1.3 x 10⁻⁵ Pa (<1.0 x 10⁻⁷ mm Hg) at 22.8 °C | [4] |
| Water Solubility | 0.367 ± 0.004 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents (at 20-25 °C) | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~30 mg/mLHexane: 76.7 g/LMethanol: 60.1 g/L | [No Source Found] |
| LogP (Octanol-Water Partition Coefficient) | 5.37 | [4] |
| UV/Vis. Maximum Absorption (λmax) | 271 nm | [1] |
Section 2: Synthesis, Structure, and Mechanism of Action
Understanding the synthesis of Pyriproxyfen provides direct context to the role of the 2-(4-phenoxyphenoxy)ethyl core's immediate precursors. The manufacturing process is a two-step reaction that begins with 4-phenoxyphenol.[3]
First, 4-phenoxyphenol is reacted with propylene oxide in the presence of a basic catalyst to yield the key intermediate, 1-(4-phenoxyphenoxy)-2-propanol.[3] This intermediate is structurally analogous to the user's topic of interest, 2-(4-Phenoxyphenoxy)ethanol. In the second step, this alcohol intermediate is reacted with 2-chloropyridine under basic conditions to form the final Pyriproxyfen molecule.[3][5]
Pyriproxyfen's mode of action is as a juvenile hormone mimic. It binds to insect hormone receptors, disrupting normal development, metamorphosis, and reproduction, thereby preventing larvae from maturing into reproductive adults.[1][3]
Section 3: Analytical and Spectroscopic Characterization
The definitive identification and quantification of Pyriproxyfen rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control, residue analysis, and stability testing.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the standard method for determining the purity and concentration of Pyriproxyfen in technical materials and formulations.[2] A validated method is published by the Collaborative International Pesticides Analytical Council (CIPAC).[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of Pyriproxyfen is used to confirm the presence of its key functional groups. Characteristic absorptions include those for aromatic C-H stretching, C=C and C=N ring vibrations from the phenyl and pyridine rings, and the prominent C-O ether linkages that form the backbone of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure, allowing for unambiguous identification.[8] The proton NMR would show characteristic signals for the aromatic protons on the three distinct ring systems, as well as the aliphatic protons of the ethoxy and methyl groups. The carbon NMR would similarly show distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which serves as a fingerprint for its identity.[2] Under electron ionization, the Pyriproxyfen molecular ion (M⁺) is formed, which then fragments into smaller, stable charged particles. Common fragmentation would involve cleavage of the ether linkages. The analysis of these fragments provides strong evidence for the proposed structure.
Section 4: Validated Experimental Protocols
The following protocols are based on established methodologies and provide a framework for the accurate determination of key physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
This protocol is based on standard pharmacopeial and organic chemistry methods.[9]
Causality: The melting point range provides a robust indication of a crystalline solid's purity. Impurities depress and broaden the melting range. This method ensures slow, controlled heating for accurate observation.
Methodology:
-
Sample Preparation: Ensure the Pyriproxyfen sample is completely dry. Finely crush a small amount of the crystalline solid on a watch glass.
-
Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Determination:
-
For an unknown sample, perform a rapid preliminary heating (10-15 °C/min) to find an approximate melting range.
-
For a purified sample, begin heating at a rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts.
-
-
Reporting: Report the melting point as the range T₁ - T₂. For pure Pyriproxyfen, this should be a sharp range within 45-50 °C.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is adapted from the OECD and EPA guidelines for pesticide analysis.[11][12][13]
Causality: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, the true saturation point of the solvent can be accurately measured.
Methodology:
-
System Preparation: To a series of glass flasks, add a volume of purified water (or a relevant aqueous buffer, e.g., pH 7).
-
Sample Addition: Add an excess amount of solid Pyriproxyfen to each flask. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the equilibration period.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled chamber for at least 24 hours to allow undissolved material to settle. Centrifuge or filter an aliquot of the supernatant to remove all solid particles.
-
Quantification: Analyze the concentration of Pyriproxyfen in the clear aqueous phase using a validated HPLC-UV method, comparing the response to a calibration curve prepared with known standards.
-
Validation: The solubility is confirmed if the concentrations measured from at least the last two time points are consistent.
Protocol: Purity Determination by HPLC (Based on CIPAC Method 715)
This protocol is a summary of the official CIPAC method for Pyriproxyfen analysis.[6]
Causality: This reversed-phase HPLC method separates Pyriproxyfen from its manufacturing impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of an internal standard corrects for variations in injection volume and system response, ensuring high accuracy and precision.
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile/Water mixture.
-
Detection: UV at 254 nm.
-
Temperature: Constant temperature compartment.
-
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., dicyclohexyl phthalate) in a solvent like 1-propanol.[6]
-
Calibration Standard Preparation: Accurately weigh a known amount of pure Pyriproxyfen reference standard. Dissolve it in a precise volume of the internal standard solution and dilute with acetonitrile to a known final volume.
-
Sample Preparation: Accurately weigh a sample of the Pyriproxyfen technical material or formulation. Treat it in the same manner as the calibration standard to prepare a sample solution.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the calibration and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of Pyriproxyfen in the sample by comparing the peak area ratio of Pyriproxyfen to the internal standard in the sample chromatogram with that of the calibration chromatogram.
Section 5: Stability, Safety, and Handling
Stability Profile
-
Hydrolytic Stability: Pyriproxyfen is stable to hydrolysis in dark, sterile aqueous buffers at pH levels of 4.0, 7.0, and 9.0 at temperatures up to 50 °C.[4]
-
Thermal and Storage Stability: The technical grade material shows no significant degradation when stored at ambient temperatures (19-35 °C) for one year. It is also stable when heated to 54 °C for 14 days.[4]
-
Photolysis: The compound is susceptible to slow photolytic degradation.[2]
Safety and Handling
-
Hazard Classification: Pyriproxyfen is classified as very toxic to aquatic life with long-lasting effects (GHS Aquatic Acute 1 and Aquatic Chronic 1).[14][15] Some formulations may also be classified as aspiration hazards or skin/eye irritants.[16][17][18]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust or vapors. Handle in a well-ventilated area.[14]
-
Storage: Store in a cool, dry place away from direct sunlight. Keep containers tightly sealed. For analytical standards, storage at -20°C is recommended for long-term stability.[1]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Avoid release to the environment and collect any spillage.[14]
Conclusion
This guide has detailed the critical physicochemical properties and analytical methodologies for Pyriproxyfen, a key insecticide built upon the 2-(4-phenoxyphenoxy)ethyl structural framework. By leveraging the extensive data available for this commercially significant compound, we have provided a comprehensive technical resource for scientists and researchers. The provided data tables, structural diagrams, and validated experimental protocols serve as a self-validating system for the characterization, handling, and analysis of Pyriproxyfen and related molecules, ensuring both scientific integrity and practical applicability in a research and development setting.
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